molecular formula C12H11ClN2O2 B3074102 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 1019007-97-6

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B3074102
CAS No.: 1019007-97-6
M. Wt: 250.68 g/mol
InChI Key: LJARMLGELGGTKH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a carbonyl chloride group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding phenols, while reduction reactions can target the pyrazole ring or the carbonyl chloride group.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include thionyl chloride, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride include:

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the carbonyl chloride group but shares the pyrazole and methoxyphenyl moieties.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide: This compound has an amide group instead of the carbonyl chloride group.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-ester: This compound features an ester group in place of the carbonyl chloride group.

The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-7-11(12(13)16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJARMLGELGGTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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